molecular formula C9H9BrFNO3 B1374770 1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene CAS No. 1375068-62-4

1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene

Cat. No.: B1374770
CAS No.: 1375068-62-4
M. Wt: 278.07 g/mol
InChI Key: RTBBAMMIBRXCEE-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene (CAS: 1375068-62-4) is a halogenated aromatic compound with the molecular formula C₉H₈BrFNO₃ and a molecular weight of 274.02 g/mol . It features a benzene ring substituted with bromine (Br) at position 1, fluorine (F) at position 5, an isopropoxy group (-OCH(CH₃)₂) at position 2, and a nitro group (-NO₂) at position 2. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-bromo-5-fluoro-3-nitro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO3/c1-5(2)15-9-7(10)3-6(11)4-8(9)12(13)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBBAMMIBRXCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742968
Record name 1-Bromo-5-fluoro-3-nitro-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-62-4
Record name 1-Bromo-5-fluoro-3-nitro-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: The addition of a bromine atom to the benzene ring, usually achieved through the use of bromine or a bromine-containing reagent.

    Isopropoxylation: The attachment of an isopropoxy group, typically through the reaction with isopropyl alcohol in the presence of a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Key Observations:

  • Halogen Reactivity : Bromine at position 1 enhances electrophilic aromatic substitution (EAS) reactivity compared to chlorine analogs (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) .
  • Nitro Group Position : Shifting the nitro group to position 5 (as in 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene) alters resonance stabilization and meta-directing effects .

Physicochemical Properties and Stability

Property 1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene
Boiling Point (°C) Not reported Not reported Not reported
Stability Discontinued; limited stability data Stable under inert conditions Hygroscopic; decomposes under UV light
Hazard Statements H302, H312, H332, H315, H319, H335 H302, H315, H319, H335 H302, H315, H319, H335

Notes:

  • The target compound shares similar hazards (e.g., acute toxicity, skin/eye irritation) with analogs due to nitro and halogen functionalities .
  • Stability differences arise from substituent bulk; isopropoxy may reduce hygroscopicity compared to methoxy/ethoxy groups .

Biological Activity

1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene is an organic compound with the molecular formula C₉H₉BrFNO₃. This compound features a benzene ring substituted with bromine, fluorine, isopropoxy, and nitro groups, which contribute to its biological activity and versatility in organic synthesis. It is primarily utilized as a building block in the synthesis of pharmaceuticals and agrochemicals and has potential applications in biological research due to its structural characteristics.

The biological activity of this compound is largely dependent on its interactions with various biological targets, including enzymes and receptors. The specific mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites or allosteric sites, thereby altering their activity.
  • Receptor Binding : It can also interact with various receptors, influencing cellular signaling pathways.

These interactions can lead to significant biological effects, including potential therapeutic benefits in medical applications.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research indicates that compounds with similar structures have demonstrated significant inhibitory effects on various enzymes. For example, derivatives of nitro-substituted benzene compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an important enzyme in pyrimidine synthesis, which is critical for cellular proliferation .
  • Anticancer Activity : A study examining the anticancer properties of structurally related compounds found that certain nitrobenzene derivatives exhibited cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The mechanism involved disruption of microtubule organization and induction of apoptosis .
  • In Vitro Assays : In vitro assays have been conducted to evaluate the compound's effect on cell growth and viability. Results showed that modifications to the nitro group can enhance or reduce biological activity, emphasizing the importance of structural configuration in determining efficacy .

Comparative Analysis of Biological Activity

Compound NameIC50 (µM)Target Enzyme/ReceptorBiological Activity
This compoundTBDTBDTBD
Nitrobenzene Derivative A0.19DHODHStrong Inhibitor
Nitrobenzene Derivative B0.08MicrotubulesAnticancer Activity

Note: TBD indicates that specific data for this compound is currently unavailable but should be investigated further.

Applications in Medicine and Industry

This compound serves as an intermediate in the synthesis of potential drug candidates targeting specific enzymes or receptors. Its unique structural features make it suitable for developing new therapeutic agents aimed at treating various diseases, including cancer and infectious diseases.

Future Research Directions

Further studies are needed to elucidate the precise biological mechanisms of this compound, particularly:

  • Target Identification : Determining specific enzymes or receptors that interact with this compound.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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